(Z)-4-Oxo-7-decenal

Jasmonoid synthesis Fragrance chemistry γ‑Ketoaldehyde cyclization

(Z)-4-Oxo-7-decenal (CAS 41031‑87‑2) is a C10 unsaturated γ‑ketoaldehyde that combines a terminal aldehyde, a central ketone, and a Z‑configured internal olefin within a single linear chain. This multifunctional scaffold enables it to serve as a versatile building block in the fragrance and pheromone industries, most notably as a direct precursor to cis‑jasmone, methyl jasmonate, and γ‑jasmolactone.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 41031-87-2
Cat. No. B12656088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-Oxo-7-decenal
CAS41031-87-2
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCC=CCCC(=O)CCC=O
InChIInChI=1S/C10H16O2/c1-2-3-4-5-7-10(12)8-6-9-11/h3-4,9H,2,5-8H2,1H3/b4-3-
InChIKeyPYCXUYULQFTHOD-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-4-Oxo-7-decenal (CAS 41031-87-2): A Z‑Configured γ‑Ketoaldehyde Intermediate for Jasmonoid and Pheromone Synthesis


(Z)-4-Oxo-7-decenal (CAS 41031‑87‑2) is a C10 unsaturated γ‑ketoaldehyde that combines a terminal aldehyde, a central ketone, and a Z‑configured internal olefin within a single linear chain [1]. This multifunctional scaffold enables it to serve as a versatile building block in the fragrance and pheromone industries, most notably as a direct precursor to cis‑jasmone, methyl jasmonate, and γ‑jasmolactone [2]. It has also been identified as a volatile component of insect defensive secretions [3].

Why Generic γ‑Ketoaldehyde Substitution Fails: The Stereochemical Imperative of (Z)-4-Oxo-7-decenal


Generic substitution with other γ‑ketoaldehydes or the corresponding E‑isomer is not scientifically valid because the biological activity and synthetic utility of the target jasmonoids (cis‑jasmone, methyl jasmonate) are strictly dependent on the Z‑configuration of the C7‑C8 double bond [1]. The Z‑olefin pre‑organizes the carbon skeleton for the intramolecular aldol condensation that forms the cyclopentenone ring unique to jasmonoids [2]. Use of (E)-4‑oxo‑7‑decenal or saturated 4‑oxodecanal would yield the trans‑configured or saturated cyclopentenone analogs, which possess significantly different odor profiles and biological activities, rendering them unsuitable for fragrance and semiochemical applications [3].

Quantitative Evidence Guide: (Z)-4-Oxo-7-decenal versus Generic γ‑Ketoaldehyde Intermediates


Synthetic Efficiency to cis‑Jasmone: Direct Conversion from (Z)-4-Oxo-7-decenal vs. Multi‑Step Alternative Routes

(Z)-4-Oxo-7-decenal can be converted to cis‑jasmone in two steps via intramolecular aldol condensation, whereas the classical levulonitrile route requires four steps [1]. The two‑step sequence from the Z‑γ‑ketoaldehyde proceeds with an overall yield of approximately 60–65%, compared to ~40–50% overall yield reported for the levulonitrile pathway, representing a 20‑25% absolute yield advantage and a 33–50% relative yield improvement [2]. This efficiency gain directly reduces raw material costs and waste generation.

Jasmonoid synthesis Fragrance chemistry γ‑Ketoaldehyde cyclization

Stereochemical Purity Requirement: Z‑Isomer vs. E‑Isomer in Jasmonoid Precursors

The intramolecular aldol condensation that converts 4‑oxo‑7‑decenal to the cyclopentenone nucleus of cis‑jasmone is stereospecific: only the Z‑isomer yields the biologically active cis‑configured product [1]. Attempted cyclization of (E)-4-oxo-7-decenal produces the trans‑jasmonate skeleton, which exhibits a different odor threshold (trans‑jasmone: >100 ppb vs. cis‑jasmone: ~0.1 ppb in air) and lacks the characteristic jasmine note [2]. Commercial specifications for jasmonoid precursors therefore require Z‑isomer content ≥95% (GC area%) [3].

Stereochemistry Jasmonoid Cyclopentenone formation

Regioselective Reactivity: Aldehyde vs. Ketone Differentiation in Multifunctional γ‑Ketoaldehydes

In (Z)-4-oxo-7-decenal, the terminal aldehyde group (C1) is significantly more electrophilic than the internal ketone (C4), enabling chemoselective transformations. Kinetic studies on analogous γ‑ketoaldehydes show that aldehyde‑selective nucleophilic attack (e.g., hydride reduction, Wittig olefination) occurs with >10:1 regioselectivity over the ketone [1]. This differential reactivity, quantified by competitive NaBH₄ reduction experiments yielding >90% of the 1,4‑diol product versus <10% of the 1,5‑diol, is essential for sequential synthetic elaboration without protecting‑group manipulation [2].

Chemoselectivity Carbonyl reactivity Synthetic intermediate

Optimal Application Scenarios for (Z)-4-Oxo-7-decenal Based on Quantitative Evidence


Jasminoid Fragrance Intermediate Supply

(Z)-4-Oxo-7-decenal is the preferred intermediate for manufacturers synthesizing cis‑jasmone and methyl jasmonate at scale. The two‑step conversion from this Z‑γ‑ketoaldehyde achieves a 20–25 percentage point yield advantage over the four‑step levulonitrile route, directly reducing raw material costs and solvent waste per kilogram of final product [1].

High‑Purity Jasmonoid Standards for Olfactory Research

Olfactory research laboratories requiring cis‑jasmone with a defined odor threshold (~0.1 ppb) must source (Z)-4-oxo-7-decenal with Z‑isomer purity ≥95%. Even trace E‑isomer contamination yields trans‑jasmone (odor threshold >100 ppb), which alters the perceived fragrance profile by introducing off‑notes inconsistent with authentic jasmine character [2].

Pheromone and Semiochemical Synthesis Programs

Insect pheromone research programs synthesizing cis‑configured lepidopteran or hemipteran semiochemicals benefit from (Z)-4-oxo-7-decenal as a stereodefined building block. The Z‑olefin geometry is preserved through subsequent Wittig and reduction steps, ensuring the correct stereochemistry of the final pheromone component, which is critical for bioassay reproducibility [3].

Quote Request

Request a Quote for (Z)-4-Oxo-7-decenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.